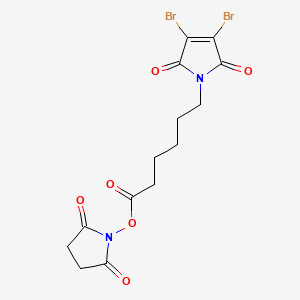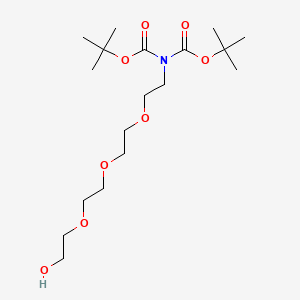
Mal(Br2)-Aca-OSu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal(Br2)-Aca-OSu is a synthetic compound that combines a maleimide group, a dibrominated acetyl group, and an N-hydroxysuccinimide ester. This compound is often used in bioconjugation and chemical biology for its ability to form stable linkages with thiol groups on proteins and other biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal(Br2)-Aca-OSu typically involves multiple steps:
Bromination of Acetyl Group: The acetyl group is brominated using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination.
Formation of Maleimide Group: The maleimide group is synthesized through the reaction of maleic anhydride with ammonia or primary amines, followed by dehydration.
Coupling with N-Hydroxysuccinimide: The final step involves coupling the dibrominated acetyl group and the maleimide group with N-hydroxysuccinimide (OSu) using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial bromine sources and large reactors.
Efficient purification: Employing techniques like recrystallization and chromatography to ensure high purity.
Automated synthesis: Utilizing automated systems to control reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Mal(Br2)-Aca-OSu undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Addition Reactions: The maleimide group can participate in Michael addition reactions with thiol groups.
Hydrolysis: The N-hydroxysuccinimide ester can hydrolyze in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols in polar solvents.
Addition: Thiol-containing compounds in aqueous or organic solvents.
Hydrolysis: Aqueous conditions with mild acids or bases.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Addition: Formation of stable thioether linkages.
Hydrolysis: Formation of maleimide-acetyl derivatives and N-hydroxysuccinimide.
Aplicaciones Científicas De Investigación
Mal(Br2)-Aca-OSu is widely used in scientific research:
Bioconjugation: For labeling proteins and peptides with fluorescent dyes or other tags.
Drug Delivery: As a linker in drug conjugates for targeted delivery.
Protein Engineering: For site-specific modification of proteins.
Chemical Biology: In studying protein-protein interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of Mal(Br2)-Aca-OSu involves:
Thiol Reactivity: The maleimide group reacts with thiol groups on proteins to form stable thioether bonds.
Bromine Reactivity: The bromine atoms can undergo substitution reactions, allowing further functionalization.
N-Hydroxysuccinimide Ester Reactivity: Facilitates the formation of amide bonds with primary amines.
Comparación Con Compuestos Similares
Similar Compounds
Mal-Aca-OSu: Lacks the bromine atoms, making it less reactive in substitution reactions.
Mal(Cl2)-Aca-OSu: Contains chlorine instead of bromine, which affects its reactivity and stability.
Mal(Br2)-Aca-NHS: Uses N-hydroxysuccinimide instead of N-hydroxysuccinimide ester, altering its hydrolysis rate.
Uniqueness
Mal(Br2)-Aca-OSu is unique due to its:
Enhanced Reactivity: The presence of bromine atoms increases its reactivity in substitution reactions.
Versatility: Combines multiple reactive groups, making it suitable for diverse applications in bioconjugation and chemical biology.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Br2N2O6/c15-11-12(16)14(23)17(13(11)22)7-3-1-2-4-10(21)24-18-8(19)5-6-9(18)20/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPDBTBEBDUMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C(=C(C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Br2N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)



